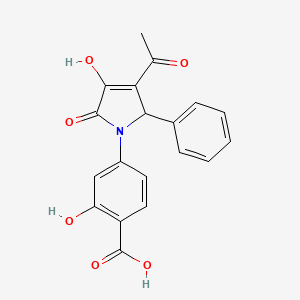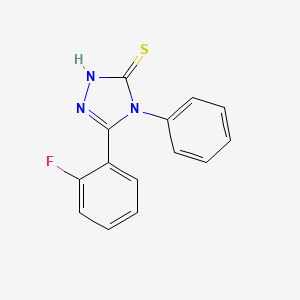![molecular formula C29H28N2O3 B11543309 N-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-YL)-1-adamantanecarboxamide](/img/structure/B11543309.png)
N-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-YL)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(16,18-ジオキソ-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-17-イル)-1-アダマンタンカルボキサミドは、独特な構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(16,18-ジオキソ-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-17-イル)-1-アダマンタンカルボキサミドの合成には、通常、ペンタサイクルコアの調製から始まる複数のステップが含まれます。このコアはその後、アダマンタンカルボキサミド基を導入するために官能化されます。 反応条件は、多くの場合、高い収率と純度を確保するために特定の触媒と溶媒を必要とします .
工業的生産方法
この化合物の工業的生産には、合成経路の最適化によりプロセスをスケールアップすることが含まれる場合があります。 これには、反応条件を一定に保ち、効率を向上させるために連続フローリアクターと自動化システムを使用することが含まれます .
化学反応の分析
反応の種類
N-(16,18-ジオキソ-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-17-イル)-1-アダマンタンカルボキサミドは、次のようなさまざまな化学反応を起こします。
酸化: この反応により、追加の官能基を導入したり、既存の官能基を修飾したりできます。
還元: 化合物の酸化状態を変更するために使用されます。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 条件は、多くの場合、選択的な反応を確保するために制御された温度とpHで行われます .
生成される主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、置換反応によりさまざまな官能化化合物が生成される可能性があります .
科学研究への応用
N-(16,18-ジオキソ-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-17-イル)-1-アダマンタンカルボキサミドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生体高分子との潜在的な相互作用について調査されています。
医学: さまざまな病気の治療における治療の可能性について調査されています。
産業: 先端材料と触媒の開発に利用されています.
科学的研究の応用
N-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-YL)-1-adamantanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
N-(16,18-ジオキソ-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-17-イル)-1-アダマンタンカルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの相互作用は、さまざまな生化学経路を調節することができ、観察される効果につながります。 正確な分子標的と経路は、特定のアプリケーションとコンテキストによって異なります .
類似化合物の比較
類似化合物
- 2-(16,18-ジオキソ-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-17-イル)プロパン酸
- 17-アミノ-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-17-イル)プロパン酸
独自性
N-(16,18-ジオキソ-17-アザペンタシクロ[6.6.5.02,7.09,14.015,19]ノナデカ-2,4,6,9,11,13-ヘキサエン-17-イル)-1-アダマンタンカルボキサミドは、ペンタサイクルコアとアダマンタン部分のユニークな組み合わせにより際立っています。
類似化合物との比較
Similar Compounds
- 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
- 17-amino-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
Uniqueness
N-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-YL)-1-adamantanecarboxamide stands out due to its unique combination of a pentacyclic core and adamantane moiety.
特性
分子式 |
C29H28N2O3 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
N-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C29H28N2O3/c32-26-24-22-18-5-1-2-6-19(18)23(21-8-4-3-7-20(21)22)25(24)27(33)31(26)30-28(34)29-12-15-9-16(13-29)11-17(10-15)14-29/h1-8,15-17,22-25H,9-14H2,(H,30,34) |
InChIキー |
QQZQZWVJAQTINL-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=O)C5C(C4=O)C6C7=CC=CC=C7C5C8=CC=CC=C68 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E,2Z)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11543231.png)


![4-(decyloxy)-N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11543251.png)
![methyl 4-({[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11543252.png)
![N-(2,4-dichloro-5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B11543256.png)
![O-{4-[(3-nitrophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11543264.png)
![1-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B11543270.png)
![(5Z)-2-(morpholin-4-yl)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11543275.png)
![2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol](/img/structure/B11543283.png)
![2,4-dichloro-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543293.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11543297.png)
![N-benzyl-4-(morpholin-4-yl)-6-{(2E)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11543303.png)

